molecular formula C13H14N4O4S B410844 N-[4-acetyl-5-methyl-5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide

N-[4-acetyl-5-methyl-5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B410844
M. Wt: 322.34g/mol
InChI Key: GHQRRKYPOBOPQB-UHFFFAOYSA-N
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Description

N-[4-acetyl-5-methyl-5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the thiadiazole ring in the structure contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-acetyl-5-methyl-5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the reaction of 2-(propan-2-ylidene)hydrazinecarbothioamide with acetic anhydride . This reaction proceeds under mild conditions and results in the formation of the desired thiadiazole derivative.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product. The process may include steps such as crystallization, filtration, and drying to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[4-acetyl-5-methyl-5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

N-[4-acetyl-5-methyl-5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-acetyl-5-methyl-5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound can inhibit the growth of microorganisms by interfering with their metabolic pathways. In cancer cells, it may induce apoptosis by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-acetyl-5-methyl-5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to the presence of the nitrophenyl group, which enhances its biological activity compared to other similar compounds. This structural feature contributes to its potent antimicrobial and anticancer properties.

Properties

Molecular Formula

C13H14N4O4S

Molecular Weight

322.34g/mol

IUPAC Name

N-[4-acetyl-5-methyl-5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C13H14N4O4S/c1-8(18)14-12-15-16(9(2)19)13(3,22-12)10-5-4-6-11(7-10)17(20)21/h4-7H,1-3H3,(H,14,15,18)

InChI Key

GHQRRKYPOBOPQB-UHFFFAOYSA-N

SMILES

CC(=O)NC1=NN(C(S1)(C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)C

Canonical SMILES

CC(=O)NC1=NN(C(S1)(C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)C

Origin of Product

United States

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